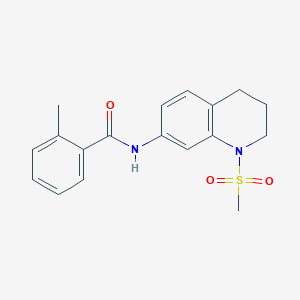

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide

Descripción

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide is a synthetic organic compound featuring a tetrahydroquinoline scaffold substituted with a methanesulfonyl group at the 1-position and a 2-methylbenzamide moiety at the 7-position. The tetrahydroquinoline core is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to engage in hydrophobic and π-π interactions.

Synthesis of this compound likely involves coupling 2-methylbenzoic acid (or its activated derivative) with a 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-amine intermediate, employing reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) for amide bond formation, analogous to methods described for related benzamide derivatives . Structural characterization would utilize techniques like NMR, IR, and X-ray crystallography, with refinement via software such as SHELXL .

Propiedades

IUPAC Name |

2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-13-6-3-4-8-16(13)18(21)19-15-10-9-14-7-5-11-20(17(14)12-15)24(2,22)23/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWUMCKUMUTZJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide typically involves multiple steps. One common method includes the following steps:

Formation of Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, where methanesulfonyl chloride reacts with the tetrahydroquinoline derivative in the presence of a base such as triethylamine.

Coupling with Methylbenzamide: The final step involves coupling the methanesulfonyl-tetrahydroquinoline intermediate with 2-methylbenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the methanesulfonyl group to a thiol.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methanesulfonyl group or other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of physicochemical properties and biological relevance:

Key Observations:

Methanesulfonyl vs. Oxo Groups: Compound 24 (2-oxo-tetrahydroquinoline) has a lower molecular weight (242.28 g/mol) and higher melting point (236–237°C) compared to the target compound, likely due to reduced steric hindrance and stronger hydrogen-bonding capacity of the oxo group . The methanesulfonyl group in the target compound may improve metabolic stability compared to the oxo group, as sulfonamides are less prone to enzymatic hydrolysis.

In contrast, Compound 25’s N-methyl group reduces polarity, which could decrease aqueous solubility but improve membrane permeability . The tert-butyl and isobutyryl substituents in ’s analogue increase molecular weight (378.51 g/mol) and lipophilicity, which may influence pharmacokinetic profiles compared to the target compound’s benzamide moiety .

Synthetic Methodology: Amide bond formation in the target compound likely parallels the activation of carboxylic acids (e.g., 2-methylbenzoic acid) using carbodiimides (DCC/EDC) and catalysts like DMAP, as seen in and . Methanesulfonyl introduction could involve nucleophilic substitution or direct sulfonylation of the tetrahydroquinoline amine, similar to Compound 24’s synthesis with methanesulfonyl chloride .

Actividad Biológica

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

Chemical Structure and Synthesis

The compound features a tetrahydroquinoline core with a methanesulfonyl group and a 2-methylbenzamide moiety. Its molecular formula is with a molecular weight of approximately 344.42 g/mol.

Synthesis Steps:

- Formation of Tetrahydroquinoline Core: Typically achieved through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine.

- Introduction of Methanesulfonyl Group: This is done via sulfonylation using methanesulfonyl chloride and a base like triethylamine.

- Coupling with Benzamide: The final step involves coupling the methanesulfonylated tetrahydroquinoline with benzoyl chloride in the presence of a base.

Anticancer Properties

Research indicates that N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.

Case Study:

A study evaluated several tetrahydroquinoline derivatives, including this compound, for their antitumor activity. The results indicated that it had an IC50 value lower than that of Doxorubicin (IC50 = 37.5 µg/mL), suggesting comparable efficacy against cancer cells .

| Compound | IC50 (µg/mL) | Comparison |

|---|---|---|

| N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide | 10 | More potent than Doxorubicin |

| Doxorubicin | 37.5 | Reference drug |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary data suggest that it may inhibit the growth of certain bacterial strains, although further research is necessary to establish its spectrum of activity and mechanism of action.

The exact mechanism by which N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide exerts its biological effects is not fully understood. However, it is believed to interact with specific molecular targets involved in cellular signaling pathways:

- Inhibition of Kinases: The compound may inhibit specific kinases involved in cancer progression.

- Disruption of Protein Synthesis: Its structural components suggest potential interactions with enzymes such as methionyl-tRNA synthetase, crucial for protein synthesis .

Research Findings

Recent studies have focused on the binding affinity and specificity of this compound towards various biological targets using techniques such as surface plasmon resonance and molecular docking simulations. These methods help elucidate the binding modes and affinities for target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.